molecular formula C20H19NO3 B11389138 5,7-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

5,7-dimethyl-N-(4-methylbenzyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389138
M. Wt: 321.4 g/mol
InChI Key: DHTQINXWQFUAQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its unique structure, which includes a chromene core with various functional groups attached, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and β-ketoesters.

    Functional Group Modifications: Subsequent steps involve the introduction of methyl groups at positions 5 and 7 of the chromene ring. This can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond by reacting the chromene derivative with 4-methylbenzylamine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new chromene derivatives with potential biological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: Research focuses on its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or photostability.

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N-[(4-METHYLPHENYL)METHYL]-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

5,7-dimethyl-N-[(4-methylphenyl)methyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-12-4-6-15(7-5-12)11-21-20(23)18-10-16(22)19-14(3)8-13(2)9-17(19)24-18/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DHTQINXWQFUAQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=O)C3=C(C=C(C=C3O2)C)C

Origin of Product

United States

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